3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the cyclopenta[a]phenanthrene core, followed by functionalization at specific positions to introduce the hydroxy, methyl, and oxo groups. The final step involves the attachment of the N-(5-methylthiazol-2-yl)propanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives, such as:
- (3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-propionyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate .
- 3-((8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid .
Uniqueness
What sets 3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide apart is its specific functional groups and stereochemistry, which confer unique biological and chemical properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H30N2O3S |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C25H30N2O3S/c1-14-13-26-24(31-14)27-22(30)8-4-16-12-21(29)25(2)10-9-19-18-7-5-17(28)11-15(18)3-6-20(19)23(16)25/h5,7,11,13,16,19-20,23,28H,3-4,6,8-10,12H2,1-2H3,(H,26,27,30)/t16?,19?,20?,23?,25-/m1/s1 |
InChI Key |
XSNSTYTWVGUAHV-JRSNDBRMSA-N |
Isomeric SMILES |
CC1=CN=C(S1)NC(=O)CCC2CC(=O)[C@@]3(C2C4CCC5=C(C4CC3)C=CC(=C5)O)C |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2CC(=O)C3(C2C4CCC5=C(C4CC3)C=CC(=C5)O)C |
Origin of Product |
United States |
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